4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate is a complex organic compound with the molecular formula C26H24P. It is known for its unique structure, which includes a phosphinolinium core and a hexafluorophosphate counterion
Preparation Methods
The synthesis of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphine with hexafluorophosphoric acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the phosphine core.
Scientific Research Applications
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can stabilize various metal complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate involves its interaction with molecular targets through its phosphine center. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of metal-ligand complexes, which can then participate in various catalytic cycles .
Comparison with Similar Compounds
Compared to other phosphine-based compounds, 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrobenzo(h)phosphinolinium hexafluorophosphate is unique due to its tetrahydrobenzo(h) structure and hexafluorophosphate counterion. Similar compounds include:
Triphenylphosphine: A widely used ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common ligand with a different structural motif.
Phosphine oxides: Compounds that result from the oxidation of phosphines
Properties
CAS No. |
54230-16-9 |
---|---|
Molecular Formula |
C26H24F6P2 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
4-methyl-1,1-diphenyl-3,4-dihydro-2H-benzo[h]phosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C26H24P.F6P/c1-20-18-19-27(22-11-4-2-5-12-22,23-13-6-3-7-14-23)26-24(20)17-16-21-10-8-9-15-25(21)26;1-7(2,3,4,5)6/h2-17,20H,18-19H2,1H3;/q+1;-1 |
InChI Key |
LVIVKPZSJGBMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[P+](C2=C1C=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.